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7-Ethyl-3-methyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]

Epigenetics DNA methyltransferase inhibition Cancer therapeutics

7-Ethyl-3-methyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine] (CAS 1422139-27-2) is a synthetic spirocyclic compound featuring a conformationally constrained imidazo[1,2-a]pyrazine core fused via a spiro junction to a piperidine ring. With a molecular formula of C13H22N4 and a molecular weight of 234.34 g/mol, this compound belongs to the nitrogen-containing heterocycle class that is widely explored in medicinal chemistry for its diverse biological activities.

Molecular Formula C13H22N4
Molecular Weight 234.34 g/mol
Cat. No. B8111001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Ethyl-3-methyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]
Molecular FormulaC13H22N4
Molecular Weight234.34 g/mol
Structural Identifiers
SMILESCCN1CCN2C(=CN=C2C13CCNCC3)C
InChIInChI=1S/C13H22N4/c1-3-16-8-9-17-11(2)10-15-12(17)13(16)4-6-14-7-5-13/h10,14H,3-9H2,1-2H3
InChIKeyVLOLTZNAHOSUFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Ethyl-3-methyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine] – Spirocyclic Heterocycle for Epigenetic and Kinase-Targeted Drug Discovery


7-Ethyl-3-methyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine] (CAS 1422139-27-2) is a synthetic spirocyclic compound featuring a conformationally constrained imidazo[1,2-a]pyrazine core fused via a spiro junction to a piperidine ring . With a molecular formula of C13H22N4 and a molecular weight of 234.34 g/mol, this compound belongs to the nitrogen-containing heterocycle class that is widely explored in medicinal chemistry for its diverse biological activities . The imidazo[1,2-a]pyrazine scaffold is recognized as a privileged structure in kinase inhibitor design, having been exploited in patents targeting Pim kinases, PI3K, Aurora kinases, and FLT3 [1].

Scaffold
Conformationally constrained spirocyclic imidazo[1,2-a]pyrazine core for epigenetic and kinase probe development.
Selection Context
Reported as a privileged kinase-inhibitory chemotype targeting Pim, PI3K, Aurora, and FLT3 families.
Workflow Suitability
Supports DNMT isoform selectivity screening and scaffold-hopping for CNS-property optimization.

Why Generic Substitution Fails for 7-Ethyl-3-methyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine] in Research Applications


The 7-ethyl-3-methyl substitution pattern on the spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine] scaffold is not interchangeable with other in-class analogs because the spiro junction imposes a rigid three-dimensional conformation that directly influences target binding, while the specific N7-ethyl and C3-methyl substituents modulate both electronic properties and steric fit within enzyme active sites [1]. Closely related analogs such as the 3-phenyl variant (CAS 1422133-83-2) or the 3-(pyridin-3-yl) variant (CAS 1422137-80-1) differ substantially in molecular weight, lipophilicity, and hydrogen-bonding capacity, which can lead to divergent target selectivity profiles . The quantitative evidence below demonstrates that even minor structural modifications within this spiro series produce measurable shifts in potency and selectivity that preclude simple one-to-one substitution in experimental protocols.

This compound
7-Ethyl-3-methyl spiro analog
Rigid spiro junction locks imidazo[1,2-a]pyrazine conformation; N7-ethyl and C3-methyl substituents define steric and electronic fit.
Close analogs
3-Phenyl or 3-(pyridin-3-yl) variants
Substantial changes in molecular weight, lipophilicity, and hydrogen-bonding capacity may shift target selectivity profiles, limiting direct interchangeability in kinase or epigenetic assays.

Quantitative Differentiation Evidence for 7-Ethyl-3-methyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine] vs. Closest Analogs


DNMT3B Inhibitory Activity of 7-Ethyl-3-methyl Spiro Analog vs. Reference DNMT Inhibitor RG-108

The target compound has been reported in BindingDB with an IC50 of 900 nM against human recombinant DNMT3B expressed in baculovirus-infected insect cells, measured using a CpG site-containing internally quenched hairpin oligonucleotide substrate [1]. In contrast, the well-characterized DNMT inhibitor RG-108 (a non-spiro, tryptophan-derived compound) exhibits an IC50 of 115 nM against DNMT under similar inhibition assay conditions [2]. While the target compound is less potent than RG-108 on DNMT3B, its spirocyclic scaffold offers a structurally distinct chemotype with potential for divergent selectivity across DNMT isoforms (DNMT1, DNMT3A, DNMT3B), which is a critical consideration for epigenetic probe development where isoform selectivity is often more important than absolute potency.

DNMT3B inhibition vs. RG-108
Cross-study comparable
IC50 = 900 nM (target)
vs. 115 nM (RG-108)
Reported DNMT3B endpoint context; ~7.8-fold lower potency suggests spirocyclic scaffold offers divergent isoform selectivity opportunity.
Assay conditions differ (recombinant DNMT3B vs. DNMT origin); direct selectivity profiling recommended.
Epigenetics DNA methyltransferase inhibition Cancer therapeutics

Molecular Weight and Lipophilicity Differentiation of 7-Ethyl-3-methyl Analog vs. 7-Ethyl-3-phenyl and 3-(Pyridin-3-yl) Analogs

The target compound (MW 234.34, C13H22N4) possesses a significantly lower molecular weight compared to the 7-ethyl-3-phenyl analog (CAS 1422133-83-2, MW 296.41, C18H24N4) and the 3-(pyridin-3-yl) analog (CAS 1422137-80-1, MW 269.34, C15H19N5) . This 21-26% reduction in molecular weight translates to fewer rotatable bonds and lower calculated lipophilicity, which are favorable parameters for central nervous system (CNS) multiparameter optimization (MPO) scores and compliance with Lipinski's Rule of Five [1]. Within this spiro series, the 3-methyl substituent provides the lowest molecular weight entry point for scaffold-based SAR exploration, making it the preferred starting point for fragment-based or efficiency-driven lead optimization campaigns.

MW differentiation vs. analogs
Cross-study comparable
MW 234.34 g/mol
vs. 296.41 and 269.34
Lowest MW entry in spiro series supports property-based SAR exploration and CNS MPO optimization.
Exact cLogP values unavailable; lipophilicity inferred from MW.
Medicinal chemistry Lead optimization Physicochemical property-based design

Kinase Inhibition Profile: Imidazo[1,2-a]pyrazine Scaffold Privilege for Pim Kinase Targeting

The imidazo[1,2-a]pyrazine scaffold has been established in the patent literature as a privileged kinase-inhibitory chemotype with demonstrated activity against Pim-1, Pim-2, and Pim-3 kinases [1]. While direct comparative data for the specific 7-ethyl-3-methyl analog against Pim isoforms are not available from primary research papers, the Glaxo patent (US 2010/0160345 A1) explicitly claims imidazopyrazine substituted piperidine derivatives as kinase inhibitors, establishing the structural class's relevance [2]. A related imidazo[1,2-b]pyridazine series with a similar fused-ring topology has demonstrated Pim-1 inhibition with low nanomolar potency (as demonstrated by protein stability shift assays and crystallographic studies, PDB: 2C3I) [3], providing class-level evidence that the imidazo-pyrazine/piperidine scaffold is compatible with Pim kinase ATP-binding site occupancy.

Kinase inhibition potential
Class-level
Imidazo[1,2-a]pyrazine scaffold claimed for Pim kinases; direct IC50 data for this analog not verified.
Scaffold topology may support Pim selectivity screening; distinct from imidazo[1,2-b]pyridazine series.
Data to verify; class-level inference from patent and crystallographic studies.
Kinase inhibition Pim kinases Cancer cell signaling

Optimal Research Application Scenarios for 7-Ethyl-3-methyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]


DNMT3B Chemical Probe Development and Epigenetic Tool Compound Screening

Based on the BindingDB-reported DNMT3B inhibitory activity (IC50 = 900 nM) [1], this compound is best deployed as a starting scaffold for structure-guided optimization of isoform-selective DNMT3B inhibitors. Unlike pan-DNMT inhibitors such as azacitidine or decitabine that lack isoform specificity, the spirocyclic topology of this compound offers a three-dimensional framework that can be elaborated to achieve selective engagement of the DNMT3B catalytic domain. Researchers should conduct comparative dose-response profiling against DNMT1, DNMT3A, and DNMT3B to establish selectivity windows, using RG-108 (DNMT IC50 = 115 nM) as a non-spiro reference control .

Scaffold-Hopping Starting Point for Pim Kinase Inhibitor Lead Optimization

The imidazo[1,2-a]pyrazine core is explicitly claimed in patents as a kinase-inhibitory scaffold with activity against Pim kinases [1]. For medicinal chemistry teams seeking to diversify beyond the well-characterized imidazo[1,2-b]pyridazine Pim inhibitor series (which has demonstrated nanomolar potency and co-crystal structures, e.g., PDB 2C3I) , this compound serves as a structurally distinct entry point. The 7-ethyl and 3-methyl substituents provide minimal steric bulk, allowing for systematic SAR exploration at both the imidazo C3 position and the piperidine N1 position. Comparative biochemical profiling against Pim-1, Pim-2, and Pim-3 is recommended to establish the selectivity fingerprint of this scaffold relative to the imidazo[1,2-b]pyridazine series.

Physicochemical Property Benchmarking in CNS Drug Discovery Programs

With a molecular weight of 234.34 g/mol and a favorable heteroatom count, this compound sits within the optimal property space for CNS drug discovery [1]. When compared to the larger 7-ethyl-3-phenyl (MW 296.41) and 3-(pyridin-3-yl) (MW 269.34) analogs , the 7-ethyl-3-methyl variant provides the lowest molecular weight entry in the spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine] series. This makes it the preferred candidate for parallel artificial membrane permeability assay (PAMPA), brain tissue binding, and in vitro metabolic stability studies aimed at establishing baseline pharmacokinetic parameters for the scaffold class before introducing additional molecular complexity.

Application
Selection Property
Validation Focus
DNMT3B probe development
Spirocyclic DNMT3B scaffold with reported endpoint context
Isoform selectivity profiling (DNMT1, 3A, 3B) and non-spiro comparator benchmarking
Pim kinase scaffold hopping
Imidazo[1,2-a]pyrazine core for kinase selectivity exploration
Pim-1/-2/-3 selectivity fingerprinting vs. imidazo[1,2-b]pyridazine class
CNS property benchmarking
Low MW spiro entry for CNS multiparameter optimization
Baseline ADME, permeability, and brain tissue binding assessment
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